3-ethyl-N-(4-ethylphenyl)-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
3-ETHYL-N-(4-ETHYLPHENYL)-6-(4-METHOXYPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazine ring, along with various substituents that contribute to its unique properties.
Preparation Methods
The synthesis of 3-ETHYL-N-(4-ETHYLPHENYL)-6-(4-METHOXYPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with thiosemicarbazides under acidic conditions to form the triazolothiadiazine core. Subsequent functionalization steps introduce the ethyl, 4-ethylphenyl, and 4-methoxyphenyl groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under the influence of strong bases or nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., H₂O₂), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., NaOH). Reaction conditions vary depending on the desired transformation, often involving specific temperatures and solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
3-ETHYL-N-(4-ETHYLPHENYL)-6-(4-METHOXYPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a subject of interest in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-ETHYL-N-(4-ETHYLPHENYL)-6-(4-METHOXYPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer activity. The exact molecular targets and pathways depend on the specific biological context and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar compounds to 3-ETHYL-N-(4-ETHYLPHENYL)-6-(4-METHOXYPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazines with different substituents. These compounds share the triazolothiadiazine core but differ in their biological activities and applications due to variations in their substituents. Some similar compounds include:
- 3-ETHYL-N-(4-METHOXYPHENYL)-6-(4-CHLOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE
- 3-ETHYL-N-(4-METHOXYPHENYL)-6-(4-NITROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE
These compounds highlight the diversity within the triazolothiadiazine class and the potential for fine-tuning their properties for specific applications.
Properties
Molecular Formula |
C22H25N5O2S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
3-ethyl-N-(4-ethylphenyl)-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C22H25N5O2S/c1-4-14-6-10-16(11-7-14)23-21(28)20-19(15-8-12-17(29-3)13-9-15)26-27-18(5-2)24-25-22(27)30-20/h6-13,19-20,26H,4-5H2,1-3H3,(H,23,28) |
InChI Key |
WMQBZZCOEAXGNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2C(NN3C(=NN=C3S2)CC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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